molecular formula C15H19NO4 B1376775 2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 936829-00-4

2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B1376775
CAS No.: 936829-00-4
M. Wt: 277.31 g/mol
InChI Key: WMNIWMKVBYZQNH-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H19NO4. It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural alkaloids. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for amines in organic synthesis, making this compound particularly useful in various chemical reactions and synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves the protection of the amine group in tetrahydroisoquinoline using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or a biphasic mixture of chloroform and aqueous sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This method is advantageous due to its efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), trifluoroacetic acid (TFA), and hydrochloric acid. Reaction conditions vary depending on the desired transformation but often involve ambient to elevated temperatures and specific solvents like acetonitrile, THF, or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine, while oxidation reactions can yield various oxidized derivatives .

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
  • N-Boc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
  • 2-Boc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Uniqueness

2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is unique due to its specific structural configuration, which includes the Boc protecting group at the 4-carboxylic acid position. This configuration provides distinct reactivity and stability compared to similar compounds with the Boc group at different positions .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-10-6-4-5-7-11(10)12(9-16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNIWMKVBYZQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162717
Record name 2-(1,1-Dimethylethyl) 3,4-dihydro-2,4(1H)-isoquinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936829-00-4
Record name 2-(1,1-Dimethylethyl) 3,4-dihydro-2,4(1H)-isoquinolinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936829-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl) 3,4-dihydro-2,4(1H)-isoquinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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